molecular formula C14H15NO4 B1331468 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione CAS No. 37597-19-6

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione

Cat. No.: B1331468
CAS No.: 37597-19-6
M. Wt: 261.27 g/mol
InChI Key: VTEURHGUCFTVGM-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Polymers

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of highly luminescent polymers. These polymers, such as those described by Zhang and Tieke (2008), exhibit strong fluorescence and quantum yield due to the inclusion of the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, making them suitable for various applications in organic electronics and photonics Zhang & Tieke, 2008.

Conjugated Polymers for Electronic Applications

The development of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has been a significant area of research. For example, Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers with DPP and 1,4-phenylene units in the main chain. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and photochemical stability Beyerlein & Tieke, 2000.

Electron Transport Layer in Solar Cells

A novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in polymer solar cells incorporates a backbone based on diketopyrrolopyrrole (DPP). Hu et al. (2015) demonstrated that this material enhances electron extraction and reduces exciton recombination, improving the power conversion efficiency of solar cells Hu et al., 2015.

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been explored as effective inhibitors for carbon steel corrosion in acidic environments. Zarrouk et al. (2015) found that these compounds exhibit good corrosion inhibition efficiency and adsorb onto the steel surface primarily through a chemisorption process Zarrouk et al., 2015.

Anti-HIV-1 Activity

In the field of medicinal chemistry, derivatives of this compound have been investigated for their anti-HIV-1 activity. Liu et al. (2016) synthesized novel compounds showing potent antiviral activities against HIV-1, highlighting their potential as lead compounds for developing clinical anti-HIV agents Liu et al., 2016.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its biological activity, given the presence of the pyrrole and 3,4-dimethoxyphenyl groups .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEURHGUCFTVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300452
Record name 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37597-19-6
Record name MLS002702008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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